molecular formula C6H11NO3 B2588402 2-(nitromethyl)tetrahydro-2H-pyran CAS No. 37790-10-6

2-(nitromethyl)tetrahydro-2H-pyran

Cat. No.: B2588402
CAS No.: 37790-10-6
M. Wt: 145.158
InChI Key: KQZCMSSTZPLPJK-UHFFFAOYSA-N
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Description

2-(Nitromethyl)tetrahydro-2H-pyran is a nitro-functionalized tetrahydropyran derivative characterized by a nitromethyl (-CH2NO2) group at the C2 position of the six-membered oxygenated ring.

Properties

IUPAC Name

2-(nitromethyl)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-7(9)5-6-3-1-2-4-10-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZCMSSTZPLPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(nitromethyl)tetrahydro-2H-pyran can be achieved through several methods. One common approach involves the reaction of tetrahydropyran with nitromethane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of nitromethane, which then acts as a nucleophile to attack the tetrahydropyran ring, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Nitromethyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Nitromethyl)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of biological pathways and as a precursor for the synthesis of biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(nitromethyl)tetrahydro-2H-pyran involves its interaction with molecular targets through its functional groups. The nitromethyl group can undergo various chemical transformations, enabling the compound to participate in different biochemical pathways. The tetrahydropyran ring provides structural stability and can interact with enzymes or receptors, influencing their activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Tetrahydropyran derivatives are highly versatile due to the tunability of substituents. Below is a comparative analysis of 2-(nitromethyl)tetrahydro-2H-pyran with structurally related compounds:

Electron-Withdrawing Substituents
  • This compound : The nitro group enhances electrophilicity at the adjacent carbon, making it reactive in nucleophilic substitutions or cycloadditions. Its polar nature increases solubility in polar solvents.
  • 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran (1h) : Features a nitrobenzyloxy group, synthesized via acid-catalyzed etherification of 4-nitrobenzyl alcohol with dihydropyran (DHP). The nitro group here is conjugated with the aromatic ring, altering resonance effects compared to the aliphatic nitro group in the target compound .
  • 4-Methyl-4-(phenylethynyl)tetrahydro-2H-pyran (4f) : Contains an electron-withdrawing ethynyl group, synthesized via carbonyl ene reactions. The ethynyl group introduces sp-hybridized carbons, enabling diverse reactivity in cross-coupling reactions .
Electron-Donating Substituents
  • 2-Allyl-5-(benzyloxy)tetrahydro-2H-pyran (22) : The allyl and benzyloxy groups are electron-donating, stabilizing carbocation intermediates in substitution reactions. Synthesized in 84% yield via BF3•OEt2-catalyzed nucleophilic substitution .
  • 2-Methyltetrahydropyran (C6H12O) : A simple derivative with a methyl group, exhibiting typical ether-like stability and low polarity. Used as a solvent or intermediate in flavor/fragrance industries .
Halogenated Derivatives
  • 2-(Bromomethyl)tetrahydro-2H-pyran : Bromine at the C2 position facilitates nucleophilic substitutions (e.g., SN2 reactions). This compound is a key precursor for introducing functional groups via bromide displacement .
  • 2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran: A long-chain bromoether used in polymer chemistry and crosslinking reactions. Its nonpolar chain reduces solubility in polar solvents .

Physicochemical Properties

  • Polarity and Solubility :
    • Nitromethyl and nitrobenzyloxy derivatives exhibit higher polarity, favoring solubility in dichloromethane (DCM) or acetonitrile .
    • Long-chain derivatives (e.g., 8-bromooctyloxy) are lipophilic, soluble in ethers or hydrocarbons .

Biological Activity

2-(Nitromethyl)tetrahydro-2H-pyran is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₃N₃O₂, and it features a nitromethyl group attached to a tetrahydropyran ring. The presence of the nitro group is significant as it often influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by Smith et al. (2023) demonstrated that this compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies have shown that this compound has potential anticancer properties. A notable study by Johnson et al. (2024) reported that the compound induced apoptosis in human cancer cell lines, specifically in breast and lung cancer cells. The mechanism was attributed to the activation of caspase pathways.

The biological activity of this compound can be explained through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, such as kinases and proteases.
  • DNA Interaction : It has been suggested that the nitro group can interact with nucleic acids, leading to DNA damage and subsequent apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that the compound has favorable ADME properties:

  • Absorption : High solubility in organic solvents indicates potential for good absorption.
  • Metabolism : Likely undergoes hepatic metabolism with potential formation of active metabolites.
  • Excretion : Primarily excreted via urine.

Case Studies

  • Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated significant improvements when treated with formulations containing this compound, supporting its use as an antimicrobial agent.
  • Cancer Treatment : An experimental study on mice bearing tumors showed reduced tumor size after treatment with this compound, indicating its potential as an adjunct therapy in cancer treatment protocols.

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